

Cost-benefit analysis of using 2-Amino-3,5-dinitrothiophene in industrial synthesis

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Compound of Interest

Compound Name: 2-Amino-3,5-dinitrothiophene

Cat. No.: B1266120

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Cost-Benefit Analysis: 2-Amino-3,5-dinitrothiophene in Industrial Synthesis

In the landscape of industrial chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability, environmental footprint, and overall efficiency of a manufacturing process. This guide provides a comprehensive cost-benefit analysis of utilizing **2-Amino-3,5-dinitrothiophene** as a key intermediate, particularly in the synthesis of dyes and pharmaceuticals. Its performance and economic implications are compared with a prominent alternative synthetic route: the multicomponent Gewald reaction for producing substituted 2-aminothiophenes. This analysis is intended for researchers, scientists, and professionals in drug development to inform their decisions on synthetic strategy.

Executive Summary

2-Amino-3,5-dinitrothiophene is a specialized chemical intermediate primarily employed in the production of certain disperse dyes, most notably Disperse Green 9. Its pre-functionalized structure offers a direct route to specific target molecules. However, its synthesis involves nitration steps, which can present safety and environmental challenges. The Gewald reaction, on the other hand, provides a versatile and often more environmentally benign one-pot synthesis for a wide array of substituted 2-aminothiophenes from simple starting materials. The choice between these two approaches hinges on a trade-off between the cost and availability of the starting materials, reaction yields, process complexity, and waste management considerations.

Cost and Performance Comparison

The following tables summarize the key quantitative data for a comparative analysis between using **2-Amino-3,5-dinitrothiophene** and employing the Gewald reaction for the synthesis of a generic 2-aminothiophene intermediate.

Table 1: Starting Material Cost Comparison

Parameter	Route 1: 2-Amino-3,5-dinitrothiophene	Route 2: Gewald Reaction (Illustrative Example)
Key Intermediate	2-Amino-3,5-dinitrothiophene	Not Applicable (synthesized in-situ)
Starting Materials	2-Amino-3,5-dinitrothiophene, Coupling Agent (e.g., 3-Acetylamino-N,N-diethylaniline)	Ketone/Aldehyde, Active Methylene Nitrile (e.g., Malononitrile, Ethyl Cyanoacetate), Elemental Sulfur
Catalyst	Acid (for diazotization)	Base (e.g., Morpholine, Triethylamine)
Indicative Bulk Cost of Key Reagent	Specific pricing is difficult to ascertain and proprietary, but it is a specialty chemical with higher associated costs.	- Malononitrile: ~ 1.30-4.00/kg[1][2][3] - Elemental Sulfur: ~\$0.50-1.00/kg[4][5][6][7][8]
Indicative Bulk Cost of Catalyst	Dependent on the specific acid used.	- Morpholine: ~ 1.40-4.20/kg[9][10][11][12]

Table 2: Process and Performance Comparison

Parameter	Route 1: Synthesis using 2-Amino-3,5-dinitrothiophene (e.g., Disperse Green 9)	Route 2: Gewald Reaction (General)
Reaction Steps	Typically 2 steps: 1) Diazotization, 2) Coupling.	One-pot, multicomponent reaction.
Reaction Time	Varies, but diazotization is typically rapid, followed by coupling which can take several hours.	Can range from 30 minutes to 24 hours depending on the specific reactants and conditions (e.g., conventional heating vs. microwave or ball-milling). [13]
Typical Yield	Not publicly available for industrial scale, but laboratory syntheses of similar azo dyes report moderate to high yields.	Highly variable (35-98%) depending on substrates and reaction conditions. [14] [15] Greener methods like ball-milling can achieve yields up to 97%. [13]
Reaction Conditions	Diazotization requires low temperatures (0-5 °C).	Often requires heating (40-100 °C), though some variations proceed at room temperature. [14]
Solvents	Typically involves aqueous acidic solutions and organic solvents.	Often uses alcohols (ethanol, methanol) or DMF; greener alternatives in water or solvent-free conditions have been developed. [14]
Waste Products	Diazonium salt intermediates can be unstable. Produces acidic wastewater.	Byproducts can include unreacted starting materials and sulfur-containing side products. The use of greener catalysts and solvents can mitigate waste.

Product Scope	Limited to derivatives of the 2-amino-3,5-dinitrothiophene scaffold.	Highly versatile, allowing for a wide range of substituents on the thiophene ring based on the choice of ketone/aldehyde and active methylene nitrile.
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Experimental Protocols

Protocol 1: General Synthesis of Disperse Green 9 via **2-Amino-3,5-dinitrothiophene**

This protocol is a generalized representation based on the established chemistry of azo dye synthesis.

- Diazotization:
 - Suspend **2-Amino-3,5-dinitrothiophene** in a mixture of concentrated sulfuric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
 - Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Coupling:
 - In a separate vessel, dissolve the coupling component, 3-Acetylamino-N,N-diethylaniline, in a suitable solvent.
 - Cool the solution of the coupling component to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

- Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction.
- Continue stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
- Isolation and Purification:
 - The precipitated dye is collected by filtration.
 - Wash the filter cake with cold water to remove residual acids and salts.
 - The crude dye is then dried.
 - Further purification can be achieved by recrystallization from a suitable solvent to achieve the desired purity for commercial use.

Protocol 2: General One-Pot Gewald Synthesis of a Substituted 2-Aminothiophene

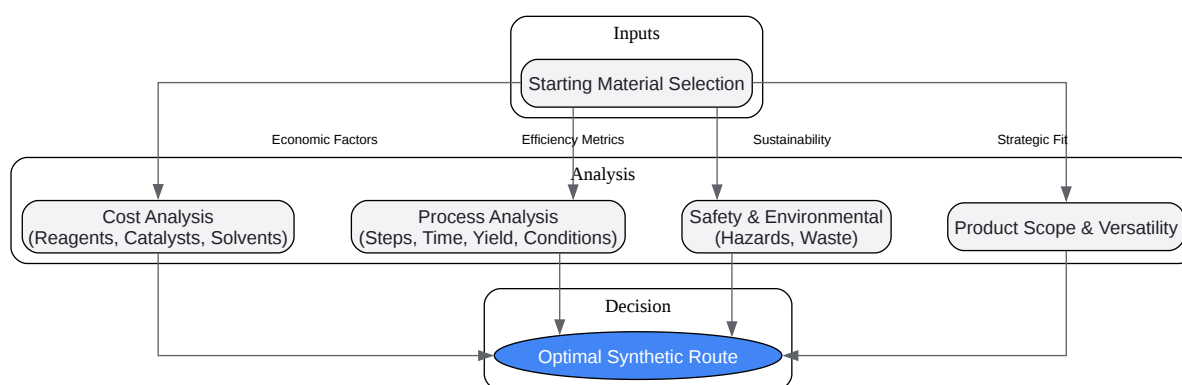
This protocol is a general guideline and may require optimization for specific substrates.

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).
 - Add a suitable solvent, such as ethanol or methanol (20-30 mL).
- Reaction Execution:
 - Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
 - Stir the reaction mixture and heat to 40-60 °C.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours.
- Isolation and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure 2-aminothiophene derivative.

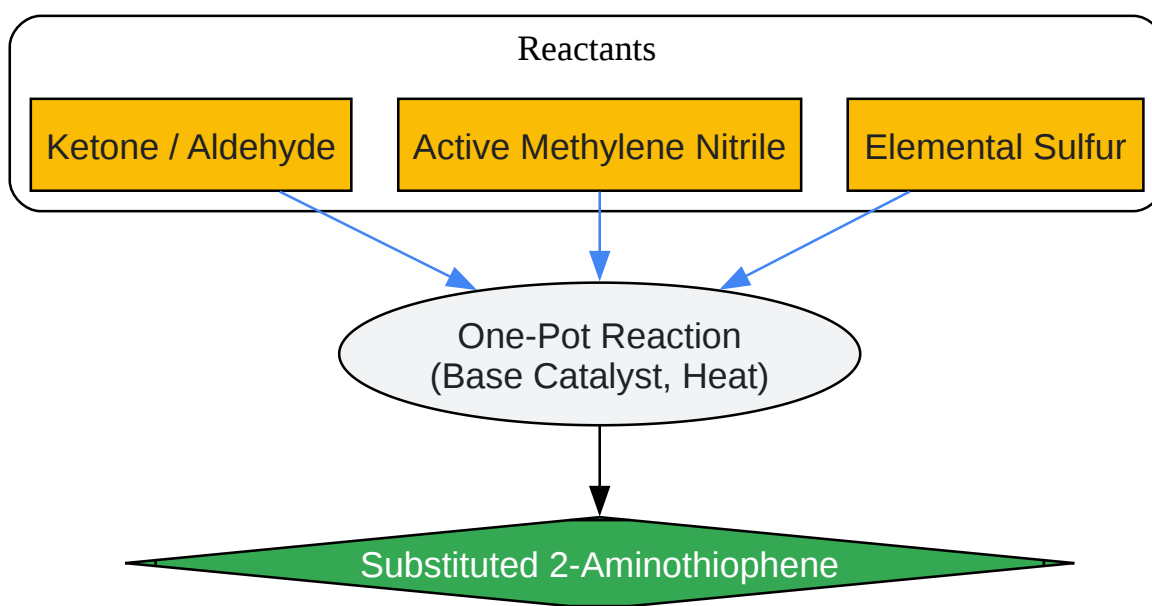
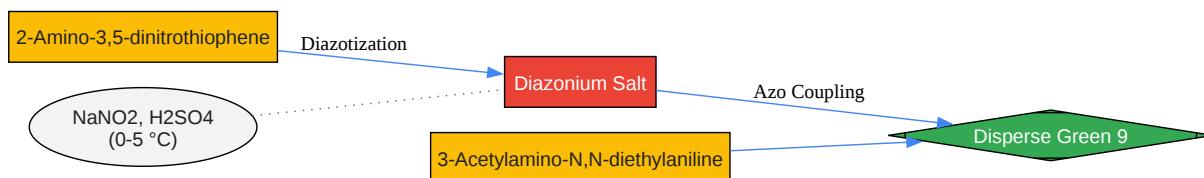
Visualization of Synthetic Pathways and Analysis Workflow

To better illustrate the processes discussed, the following diagrams are provided.



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Caption: Logical workflow for a cost-benefit analysis of synthetic routes.



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